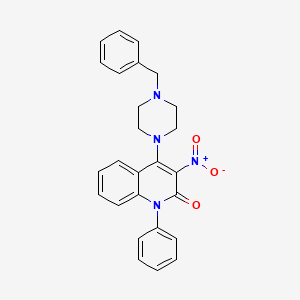

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a nitro-substituted quinolone derivative featuring a benzylpiperazine moiety at the 4-position of the quinoline core. Its structure combines the rigidity of the quinoline scaffold with the flexibility of the piperazine ring, which is known to enhance bioavailability and target binding affinity .

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c31-26-25(30(32)33)24(28-17-15-27(16-18-28)19-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29(26)21-11-5-2-6-12-21/h1-14H,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGVTLHKHDVJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Substitution with Benzylpiperazine: The final step involves the nucleophilic substitution reaction where the benzylpiperazine moiety is introduced. This can be done by reacting the nitroquinoline intermediate with benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions

Major Products Formed

Reduction: 4-(4-benzylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: Quinoline derivatives with different functional groups

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives, including 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, a derivative exhibited IC50 values in the nanomolar range against breast carcinoma (MCF-7) and colon carcinoma (HT-29) cells, indicating potent anticancer activity . The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that certain derivatives possess minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin and norfloxacin. This suggests that these compounds could serve as effective alternatives or adjuncts to existing antimicrobial therapies .

Neuropharmacology

Piperazine derivatives are known for their interactions with neurotransmitter systems. The benzylpiperazine moiety in this compound suggests potential applications in neuropharmacology, particularly as anxiolytics or antidepressants. Studies indicate that piperazine compounds can inhibit human acetylcholinesterase, an enzyme associated with neurotransmitter regulation . This inhibition could lead to enhanced cholinergic activity, making it a candidate for treating cognitive disorders.

Drug Development

The structural features of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one have made it a target for rational drug design efforts. Its ability to modulate biological targets effectively positions it as a lead compound in the development of new therapeutics for various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of quinoline derivatives included 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, revealing its significant cytotoxic effects on pancreatic carcinoma cells. The study utilized a panel of cancer cell lines to assess the compound's activity and elucidated its mechanism involving ROS induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antibacterial properties of this compound against several pathogenic strains. The results indicated that derivatives showed superior antibacterial activity compared to conventional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Mécanisme D'action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylpiperazine moiety may interact with neurotransmitter receptors, influencing their activity and leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Key analogs include:

- 4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one: Replaces the benzyl group with ethyl, reducing steric bulk and lipophilicity. This substitution may lower melting points and alter solubility .

Table 1: Physicochemical Properties of Quinolone Analogs

Comparison with Heterocyclic Derivatives Featuring Benzylpiperazine

Cinnoline Derivatives

describes cinnoline analogs such as 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b). These compounds exhibit:

- Lower Yields (27–38%): Compared to quinolones, likely due to steric challenges during cyclization.

- Moderate Melting Points (180–220°C): Lower than quinolones, reflecting reduced molecular rigidity .

Chromenone and Quinolone Derivatives

- 8-((4-Benzylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (2q): Shows a yield of 27% and melting point of 220–222°C. The chromenone core may reduce metabolic stability compared to quinolones .

- 2-(4-(4-Benzylpiperazin-1-yl)phenyl)-6-fluoro-3-methylquinolin-4(1H)-one: Higher melting point (306–308°C) due to increased hydrogen bonding from the 6-fluoro substituent .

Table 2: Heterocyclic Derivatives with Benzylpiperazine

Research Findings and Implications

- Substituent Effects: The benzylpiperazine group consistently improves solubility and target engagement across heterocycles, but its bulk may reduce synthetic yields (e.g., 27–38% in chromenones vs. 57% in indole-containing quinolones) .

- Nitro Group Role : The 3-nitro substituent in the target compound likely enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, as seen in nitro-furan antitubercular agents .

- Thermal Stability: Quinolones generally exhibit higher melting points (>300°C) than cinnolines or chromenones, attributed to stronger π-π stacking and hydrogen bonding .

Activité Biologique

The compound 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a member of the quinoline family, characterized by its unique molecular structure that includes a piperazine moiety and a nitro group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The structure of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be represented as follows:

Key Features:

- Quinoline Core : Provides a scaffold for biological activity.

- Piperazine Ring : Known for enhancing pharmacokinetic properties.

- Nitro Group : Implicated in various biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including those similar to 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, exhibit significant antimicrobial properties. A study highlighted the activity against various bacterial strains such as Bacillus cereus and Clostridium perfringens, suggesting that these compounds may inhibit protein and DNA synthesis in bacteria without affecting cell wall synthesis .

Antitumor Properties

Recent investigations into related compounds have demonstrated potent antitumor activities. For instance, one derivative exhibited an IC50 range of 0.029–0.147 μM against multiple cancer cell lines. This compound was found to induce G2/M phase cell cycle arrest and trigger apoptosis, indicating its potential as an anticancer agent .

The biological activity of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- DNA Interaction : Nitro groups can facilitate interactions with nucleic acids, potentially leading to cytotoxic effects in cancer cells.

- Protein Synthesis Disruption : Similar compounds have shown to interfere with bacterial protein synthesis pathways.

Case Studies

Case Study 1: Antibacterial Activity

A detailed study evaluated various piperazine derivatives against bacterial strains. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial potency, particularly against tetracycline-resistant strains .

Case Study 2: Anticancer Efficacy

In vivo studies demonstrated that a related compound significantly inhibited tumor growth in xenograft models without causing notable weight loss in subjects. This indicates a favorable therapeutic index, making it a candidate for further development .

Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one | Antibacterial | Not specified | Protein synthesis inhibition |

| Related Derivative | Antitumor | 0.029 - 0.147 | G2/M arrest, apoptosis |

| Piperazine Analog | Antimicrobial | Variable | DNA synthesis disruption |

Q & A

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its P-gp inhibitory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.